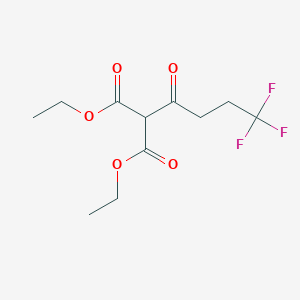

1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate

Overview

Description

“1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate” is a chemical compound with the molecular formula C11H15F3O5 . It has a molecular weight of 284.23 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate” is represented by the formula C11H15F3O5 . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, and 5 oxygen atoms .Scientific Research Applications

Excess Molar Volumes Study

1,3-Diethyl propanedioate's binary mixtures with various alcohols were studied for their excess molar volumes at different temperatures. These studies are crucial for understanding the compound's interactions and behaviors in various solutions, which is vital for industrial and laboratory applications (Wang & Yan, 2010).

Catalysis and Transesterification

In a study exploring the use of carbonate phosphonium salts as catalysts, 1,3-diethyl propanedioate demonstrated significant potential in the transesterification of dialkyl carbonates with diols. This implies its utility in producing linear and cyclic carbonate products, an important aspect in green chemistry and material synthesis (Selva, Caretto, Noè, & Perosa, 2014).

Electrochemical Fluorination

Research on the electrochemical fluorination of esters, including those of 1,3-diethyl propanedioate, has yielded valuable insights. This process is integral in the production of various fluorinated compounds, which have wide-ranging applications in pharmaceuticals, agrochemicals, and material science (Nagase, Abe, & Baba, 1968).

Bioresorbable Bone Cement Composites

The synthesis and characterization of fumarate-based polyesters, derived from compounds like 1,3-diethyl propanedioate, were studied for their application in bioresorbable bone cement composites. This research contributes significantly to the field of biomedical engineering, particularly in developing materials for bone repair and regeneration (Kharas et al., 1997).

Complexation with Lanthanide Cations

Studies have investigated the complexation behavior of 1,3-diethyl 2-(azulen-1-ylmethylene)propanedioate with lanthanide metal ions. Such research is fundamental in the field of coordination chemistry and has implications for the development of new materials and catalytic systems (Amarandei et al., 2014).

Downstream Processing in Microbial Production

Research on the downstream processing of biologically produced 1,3-propanediol, a related compound, provides insights into the cost-effective and efficient production of this valuable chemical. This is critical for its commercial scale-up and application in various industries (Xiu & Zeng, 2008).

Safety And Hazards

properties

IUPAC Name |

diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3O5/c1-3-18-9(16)8(10(17)19-4-2)7(15)5-6-11(12,13)14/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIJZNNFFCFTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)CCC(F)(F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)